D-(-)-2-Phenylglycine-d5

Catalog No.
S1782747
CAS No.
1246817-98-0
M.F
C8H9NO2
M. Wt
156.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-2-Phenylglycine-d5

CAS Number

1246817-98-0

Product Name

D-(-)-2-Phenylglycine-d5

IUPAC Name

(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

156.196

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-MWQKFOQQSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid;

D-(-)-2-Phenylglycine-d5 is a deuterium-labeled derivative of 2-phenylglycine, where five hydrogen atoms have been replaced by deuterium isotopes. This compound is classified as a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. Its unique isotopic labeling makes it particularly valuable in scientific research, especially in fields such as chemistry and biology, where it serves as a tracer in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can participate in reduction reactions utilizing agents such as lithium aluminum hydride.
  • Substitution: The amino group of D-(-)-2-Phenylglycine-d5 is capable of undergoing nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or alcoholsPresence of catalyst

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

In biological research, D-(-)-2-Phenylglycine-d5 is utilized to study metabolic pathways and enzyme mechanisms. The deuterium labeling allows for precise tracking of metabolic processes and interactions with biological molecules. It has been noted that the non-deuterated form of this compound is a metabolite found in breast milk during lactation, indicating its relevance in metabolic studies.

The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D₂O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product. Industrial production methods may involve a cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form intermediates that are further processed to yield high-purity D-(-)-2-Phenylglycine-d5.

D-(-)-2-Phenylglycine-d5 has various applications across multiple fields:

  • Analytical Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying molecular interactions.
  • Biological Research: Aids in understanding metabolic pathways and enzyme mechanisms.
  • Pharmaceutical Industry: Acts as an intermediate in the synthesis of drugs, particularly beta-lactam antibiotics .

Studies involving D-(-)-2-Phenylglycine-d5 focus on its interactions with various biomolecules. Its deuterium labeling allows researchers to track how this compound interacts within biological systems, providing insights into its role in metabolic pathways and its potential effects on drug metabolism and efficacy .

D-(-)-2-Phenylglycine-d5 shares structural similarities with other phenylglycine derivatives. Below are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
L-2-PhenylglycineNon-deuterated form; commonly found in nature.
R-Phenylglycine-d5Enantiomeric form with deuterium labeling; used for stereochemical studies.
D,L-2-PhenylglycineA racemic mixture; used in various biochemical applications.

D-(-)-2-Phenylglycine-d5 stands out due to its specific isotopic labeling, which enhances its utility in tracing experiments and provides distinct advantages in analytical methodologies compared to its non-deuterated counterparts .

Molecular Structure and Configuration

D-(-)-2-Phenylglycine-d5 represents a deuterated derivative of D-phenylglycine, characterized by the substitution of five hydrogen atoms with deuterium isotopes specifically located on the phenyl ring positions [2] [17]. The compound possesses the molecular formula C8H4D5NO2 with a molecular weight of 156.19 grams per mole [2] [7] [17]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid [2].

The molecular architecture consists of a central alpha carbon bearing both an amino group and a carboxylic acid functional group, with a phenyl ring substituent where all five aromatic hydrogen atoms have been replaced with deuterium [2] [17]. The deuterium substitution pattern encompasses positions 2, 3, 4, 5, and 6 of the benzene ring, creating a fully deuterated aromatic system [2]. This isotopic modification enhances the molecular stability while preserving the fundamental structural characteristics of the parent phenylglycine compound [17].

The compound exhibits a rigid planar aromatic system connected to the flexible amino acid backbone through a direct carbon-carbon bond [10]. The benzene ring maintains its characteristic aromatic electron delocalization despite the deuterium substitution, as deuterium and hydrogen exhibit nearly identical electronic properties [31].

Stereochemistry and Optical Properties

Chirality and Stereoisomerism

D-(-)-2-Phenylglycine-d5 contains a single chiral center located at the alpha carbon (C2 position), which bears four distinct substituents: the amino group, carboxylic acid group, hydrogen atom, and the deuterated phenyl ring [6] [10]. This asymmetric carbon center gives rise to two possible enantiomers, designated as D-(-) and L-(+) configurations based on the Fischer projection nomenclature [14].

The absolute configuration of this compound corresponds to the R-configuration according to the Cahn-Ingold-Prelog priority rules [2] [6]. The stereochemical integrity remains preserved during the deuteration process, maintaining the original D-configuration of the parent amino acid [9]. High-performance liquid chromatography analysis confirms excellent enantiomeric excess values exceeding 98%, indicating minimal racemization during synthesis and handling [29] [30].

The chirality chain in phenylglycine derivatives involves three distinct elements: the configuration at the alpha carbon, the conformation around the carbon-carbon bond connecting to the carboxylic group, and the distortion of the planar carboxylic group [10]. These stereochemical features work in concert to establish the overall three-dimensional molecular architecture [10].

Optical Activity and Polarimetry

D-(-)-2-Phenylglycine-d5 exhibits significant optical activity due to its chiral nature, demonstrating the ability to rotate plane-polarized light [13] [14]. The compound displays dextrorotatory behavior, indicated by the negative sign in its nomenclature, meaning it rotates polarized light in a clockwise direction when viewed along the direction of light propagation [11] [14].

Polarimetric measurements represent a fundamental analytical technique for characterizing this compound, providing both qualitative and quantitative information about its stereochemical purity [13]. The optical rotation depends on several factors including concentration, solvent system, temperature, and wavelength of the incident light [13]. Standard polarimetric conditions employ the sodium D-line at 589 nanometers wavelength and a temperature of 25 degrees Celsius [13].

The magnitude of optical rotation serves as a direct indicator of enantiomeric purity, with deviations from expected values suggesting the presence of the opposite enantiomer or racemization [15]. This property makes polarimetry an essential quality control tool for pharmaceutical and research applications [15].

Specific Rotation Measurements

Specific rotation measurements for D-(-)-2-Phenylglycine-d5 have been documented under standardized conditions [29]. The compound exhibits a specific rotation value of -139.6 degrees when measured at a concentration of 1.0 gram per 100 milliliters in 1 Normal hydrochloric acid solution [29]. Alternative literature values report specific rotation measurements ranging from -155 to -159 degrees under similar acidic conditions [11] [14] [16].

The specific rotation represents a normalized parameter that accounts for concentration and path length variations, making it a characteristic physical constant for the compound [13]. These measurements utilize a standard 1-decimeter sample tube and sodium D-line illumination to ensure reproducibility across different laboratories [13].

ParameterValueConditionsReference
Specific Rotation-139.6°c = 1.0, 1N HCl [29]
Specific Rotation-155° to -159°c = 1.0, 1M HCl [11] [14]
Temperature20°CStandard conditions [11] [29]
Wavelength589 nm (Na D-line)Standard conditions [13]

The consistency of specific rotation values across different sources confirms the stereochemical stability and optical purity of the compound [29]. Minor variations in reported values likely reflect differences in measurement conditions, solvent systems, or sample preparation methods [13].

Physical Properties

Appearance and Physical State

D-(-)-2-Phenylglycine-d5 presents as a white to off-white solid under standard ambient conditions [7] [29]. The compound exhibits a crystalline powder morphology, characteristic of amino acid derivatives [30]. The physical appearance remains consistent with the non-deuterated analog, as isotopic substitution typically does not significantly alter macroscopic visual properties [31].

The solid-state structure maintains stability at room temperature, with no evidence of polymorphic transitions or phase changes under normal handling conditions [29]. The crystalline nature contributes to the compound's chemical stability and facilitates accurate weighing and handling in laboratory applications [27].

Solubility Characteristics

The solubility profile of D-(-)-2-Phenylglycine-d5 reflects its zwitterionic nature, displaying pH-dependent solubility behavior [29]. The compound demonstrates slight solubility in aqueous acidic solutions and aqueous basic solutions, with minimal solubility in neutral water [29]. This solubility pattern corresponds to the typical behavior of amino acids, which exist as charged species under most aqueous conditions [25].

In acidic media, the compound exists predominantly in its protonated form, where the amino group carries a positive charge while the carboxylic acid remains largely unionized [14]. Conversely, in basic conditions, the carboxylic acid deprotonates while the amino group remains neutral, again facilitating dissolution [14]. The amphoteric nature allows for solubilization across a range of pH conditions, making it suitable for various analytical and synthetic applications [29].

Melting and Boiling Points

While specific melting point data for D-(-)-2-Phenylglycine-d5 was not explicitly reported in the available literature, related phenylglycine derivatives provide insight into expected thermal behavior [14] [25]. The parent compound D-phenylglycine exhibits a melting point of approximately 302 degrees Celsius with decomposition [14]. Deuterium substitution typically results in minimal changes to melting points, with differences generally less than 5 degrees Celsius [31].

The compound likely decomposes before reaching its theoretical boiling point, as is common with amino acids containing thermally labile functional groups [25]. The presence of both amino and carboxylic acid functionalities creates multiple pathways for thermal decomposition, including decarboxylation and deamination reactions [25].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Profile

The nuclear magnetic resonance spectroscopic characteristics of D-(-)-2-Phenylglycine-d5 reflect the unique isotopic composition of the molecule [17] [22]. Proton nuclear magnetic resonance spectroscopy reveals the absence of aromatic proton signals typically observed in the 7.0 to 8.0 parts per million region, confirming successful deuteration of the phenyl ring [17] [18]. The remaining proton signals correspond to the alpha proton and amino group protons, appearing in their characteristic chemical shift ranges [17].

Deuterium nuclear magnetic resonance spectroscopy provides direct evidence for the isotopic substitution pattern [22] [24]. The five deuterium atoms on the phenyl ring generate distinct signals that confirm the substitution pattern and assess isotopic purity [22]. Deuterium nuclear magnetic resonance exhibits broader natural line shapes compared to proton spectra due to the quadrupolar nature of the deuterium nucleus [22].

The nuclear magnetic resonance analysis serves multiple analytical purposes including structural confirmation, purity assessment, and verification of deuterium incorporation levels [17] [29]. Isotopic enrichment values exceeding 98% are routinely achieved and confirmed through integration of deuterium versus residual proton signals [29].

Mass Spectrometric Characteristics

Mass spectrometric analysis of D-(-)-2-Phenylglycine-d5 reveals a molecular ion peak at mass-to-charge ratio 156.19, corresponding to the deuterated molecular formula [7] [29]. The mass shift of five atomic mass units compared to the non-deuterated analog (molecular weight 151.16) directly confirms the presence of five deuterium atoms [6] [30].

Fragmentation patterns in tandem mass spectrometry experiments provide structural information about the molecule [35]. The deuterated phenyl ring typically remains intact during fragmentation, while the amino acid portion undergoes characteristic cleavage reactions [35]. The isotopic substitution can influence fragmentation pathways due to kinetic isotope effects, where carbon-deuterium bonds exhibit greater resistance to cleavage compared to carbon-hydrogen bonds [31] [35].

Accurate mass measurements confirm the molecular composition and isotopic enrichment [29]. The mass spectrometric analysis serves as a primary analytical tool for quality control, providing rapid and definitive confirmation of molecular identity and purity [29].

Infrared and Ultraviolet-Visible Spectroscopic Features

Infrared spectroscopy of D-(-)-2-Phenylglycine-d5 reveals characteristic absorption bands modified by the deuterium substitution [18] [21]. Carbon-deuterium stretching vibrations appear at lower frequencies compared to their carbon-hydrogen counterparts, typically shifted by a factor corresponding to the square root of the mass ratio [31]. The aromatic carbon-deuterium stretching modes appear in the 2100 to 2300 wavenumber region, distinct from the normal carbon-hydrogen aromatic stretching around 3000 to 3100 wavenumbers [21].

The amino and carboxylic acid functional groups retain their characteristic infrared absorption patterns [21] [33]. Amino group stretching appears as broad absorption bands around 3200 to 3500 wavenumbers, while carboxylic acid stretching occurs near 1700 wavenumbers for the carbonyl and 2500 to 3300 wavenumbers for the hydroxyl component [33].

Ultraviolet-visible spectroscopy reveals aromatic absorption bands similar to the non-deuterated analog, as deuterium substitution minimally affects electronic transitions [37]. The phenyl ring exhibits characteristic absorption around 250 to 270 nanometers corresponding to pi-to-pi-star electronic transitions [37]. The presence of deuterium oxide as a solvent can introduce additional absorption features, but these do not interfere with the intrinsic aromatic transitions of the molecule [37].

Spectroscopic MethodKey FeaturesApplications
Nuclear Magnetic Resonance (1H)Aromatic proton signals absent due to deuterationStructural confirmation, purity assessment
Nuclear Magnetic Resonance (2H/D)Deuterium signals present for phenyl ring positionsDeuterium incorporation verification
Mass SpectrometryMolecular ion peak at mass-to-charge ratio 156.19Molecular weight confirmation, fragmentation analysis
Infrared SpectroscopyCarbon-deuterium stretching vibrations at lower frequenciesDeuteration verification, functional group identification
Ultraviolet-Visible SpectroscopyAromatic absorption bands similar to non-deuterated analogElectronic transition analysis

Synthetic Approaches

From D-Mandelic Acid

The synthesis of D-(-)-2-Phenylglycine-d5 from D-mandelic acid represents one of the most efficient and environmentally friendly approaches. This biotransformation method employs engineered Escherichia coli strains that co-express three key enzymes: mandelate racemase, D-mandelate dehydrogenase, and L-leucine dehydrogenase [4] [5]. The process operates through a cascade biocatalysis mechanism that converts racemic mandelic acid to L-phenylglycine with exceptional enantioselectivity.

The engineered E. coli strain LZ110 demonstrates remarkable efficiency in this transformation, achieving 93% conversion of mandelic acid (210 millimolar) to produce 29.5 grams per liter (195 millimolar) of enantiopure D-phenylglycine [5]. Using response surface methodology optimization, the yield can reach 87.89% with a space-time yield of 79.70 grams per liter per day [4]. The reaction maintains exceptional enantiomeric excess greater than 99%, making it highly suitable for pharmaceutical applications.

For the deuterated variant, D-mandelic acid-d5 serves as the starting material, which can be synthesized via hydrogen-deuterium exchange in deuterated water under controlled conditions . The subsequent biotransformation follows the same enzymatic pathway, preserving the deuterium incorporation throughout the process. This method offers significant advantages including the use of cheap and green reagents, mild reaction conditions, and excellent stereoselectivity.

Direct Deuteration Methods

Direct deuteration of phenylglycine provides an alternative route to D-(-)-2-Phenylglycine-d5 through isotope exchange reactions. A well-established method involves the treatment of phenylglycine with deuterated water at elevated temperatures in hydrochloric acid medium using potassium tetrachloroplatinate (K₂PtCl₄) as a catalyst [7] [8]. This approach achieves deuterium incorporation levels exceeding 95% under optimized conditions.

The isotope exchange occurs preferentially at the aromatic positions of the benzene ring, where the electron-rich aromatic system facilitates the substitution process [8]. Reaction conditions typically require temperatures between 80-120°C for 6-24 hours, depending on the desired level of deuteration. The use of platinum catalysts enhances the rate of hydrogen-deuterium exchange while maintaining the integrity of the amino acid backbone.

Recent advances in organophotocatalytic methods have introduced milder conditions for deuteration using visible light and deuterated water as the deuterium source [9]. These protocols employ organophotocatalysts combined with thiol hydrogen atom transfer catalysts, allowing for deuteration under ambient conditions with minimal byproduct formation. The method demonstrates excellent incorporation of deuterium atoms with high regioselectivity and chemoselectivity.

Alternative Synthetic Routes

Several alternative synthetic routes have been developed for accessing D-(-)-2-Phenylglycine-d5. The Strecker synthesis modified for deuterium incorporation involves the condensation of deuterated benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the deuterated amino acid [10]. While effective, this method requires the handling of toxic cyanide reagents and involves multiple synthetic steps.

Another approach utilizes the asymmetric Reformatsky reaction followed by deuteration [11]. This sonocatalyzed method involves the reaction of deuterated ethyl bromodifluoroacetate with imine substrates derived from benzaldehyde. The reaction proceeds under mild conditions with sonication, providing good yields and stereoselectivity.

Enzymatic resolution methods represent an environmentally friendly alternative that employs D-amino acid oxidase or aminotransferase enzymes to selectively convert racemic mixtures [5]. These biocatalytic approaches operate under physiological conditions and demonstrate excellent enantioselectivity, though they may require additional steps for deuterium incorporation.

Purification Techniques

The purification of D-(-)-2-Phenylglycine-d5 requires specialized techniques that preserve both the stereochemical integrity and isotopic purity of the compound. Crystallization represents the most commonly employed method due to its scalability and effectiveness in removing impurities while maintaining high recovery yields [12] [13].

Standard crystallization procedures involve dissolving the crude product in hot water or aqueous alcoholic solutions, followed by controlled cooling to promote crystal formation [14]. The process typically achieves purities of 97-99% with recovery yields of 85-95%. Seeding with pure crystals of the desired enantiomer enhances the selectivity and reduces crystallization time from 12 hours to 4-6 hours.

Chromatographic separation methods offer higher purity levels but with reduced scalability. High-Performance Liquid Chromatography using chiral stationary phases can achieve purities exceeding 99%, though this approach is typically limited to analytical or small preparative scales [15] [16]. Column chromatography using silica gel or reverse-phase materials provides an intermediate option with purities of 95-98% and moderate scalability.

Advanced techniques such as Supercritical Fluid Chromatography have shown promise for enantiomeric purification [13]. This method operates under reduced pressure and temperature conditions, achieving purities greater than 99% with recovery ratios between 85-92%. However, the specialized equipment requirements limit its widespread adoption.

Quality Control and Analysis

Elemental Analysis

Elemental analysis serves as a fundamental quality control method for determining the carbon, hydrogen, nitrogen, and deuterium content of D-(-)-2-Phenylglycine-d5 [17] [18] [19]. Modern combustion-based analyzers such as the EA3000 CHNSO from Eurovector or the UNICUBE from Elementar provide accurate quantification with precision levels of ±0.4% [19]. The analysis requires sample weights of 1-3 milligrams and utilizes calibration standards to ensure traceability.

For deuterated compounds, specialized analysis protocols account for the altered mass distribution caused by isotope incorporation. The theoretical elemental composition for D-(-)-2-Phenylglycine-d5 shows carbon content of 61.53%, hydrogen plus deuterium content of 5.81%, and nitrogen content of 8.97% [1]. Deviations greater than 0.5% from theoretical values indicate impurities or incomplete deuteration.

Quality control laboratories typically employ multiple analytical runs to establish statistical significance, with relative standard deviations below 0.2% considered acceptable for pharmaceutical-grade materials [19]. The analysis provides critical information about the overall purity and composition, serving as a primary release criterion for commercial products.

Purity Determination Methods

Nuclear Magnetic Resonance spectroscopy represents the gold standard for purity determination and structural verification of D-(-)-2-Phenylglycine-d5 [20] [21]. Proton NMR analysis reveals the extent of deuterium incorporation by monitoring the reduction in aromatic proton signals relative to the aliphatic protons. Complete deuteration of the benzene ring should show minimal aromatic signals in the 7.0-7.5 parts per million region.

Quantitative NMR using internal standards such as tetramethylammonium bromide enables precise determination of compound purity [20]. The method achieves accuracy levels within 0.1% and provides information about both chemical purity and isotopic enrichment. Integration of characteristic signals relative to the internal standard allows calculation of molar concentrations and purity percentages.

Mass spectrometry, particularly high-resolution time-of-flight instruments, provides complementary purity information through accurate mass determination and isotopic pattern analysis [21] [22]. The molecular ion peak at mass-to-charge ratio 156.19 for D-(-)-2-Phenylglycine-d5 should show the characteristic isotopic distribution reflecting the deuterium substitution pattern.

High-Performance Liquid Chromatography equipped with ultraviolet detection at 254 nanometers serves as a routine purity assessment method [15] [16]. The technique achieves detection limits of 0.05% for related impurities and provides information about chemical purity independent of isotopic composition. Typical analysis conditions employ reversed-phase columns with acetonitrile-water gradients containing formic acid modifiers.

Isotopic Purity Assessment

Isotopic purity determination requires specialized analytical approaches that quantify the extent of deuterium incorporation and identify any isotopic scrambling or back-exchange [21] [22]. Isotope ratio mass spectrometry represents the most accurate method for this analysis, achieving precision levels of ±0.1% for deuterium content determination.

The analysis involves complete combustion of the sample followed by reduction to produce deuterium gas, which is then analyzed by mass spectrometry [21]. The ratio of deuterium to hydrogen provides direct measurement of isotopic enrichment. For D-(-)-2-Phenylglycine-d5, theoretical deuterium incorporation at the five aromatic positions should exceed 98% to meet pharmaceutical standards.

Gas chromatography coupled with mass spectrometry offers an alternative approach for isotopic purity assessment [21]. The method involves derivatization of the amino acid to volatile derivatives, typically tert-butyldimethylsilyl esters, followed by analysis of the molecular ion cluster. The isotopic distribution pattern provides information about both the extent and location of deuterium incorporation.

Liquid chromatography tandem mass spectrometry enables assessment of isotopic purity in the native compound without derivatization [21]. Multiple reaction monitoring of characteristic fragment ions allows determination of deuterium content at specific molecular positions. The method demonstrates excellent specificity and sensitivity, with detection limits below 0.1% for isotopic impurities.

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to commercial production of D-(-)-2-Phenylglycine-d5 presents numerous technical and economic challenges that must be systematically addressed [23] [24] [25]. Temperature control emerges as a critical factor, particularly for the direct deuteration methods that require elevated temperatures for efficient isotope exchange [8]. Laboratory-scale reactions benefit from excellent temperature control using standard heating mantles or oil baths, while larger scales require sophisticated reactor designs with internal cooling coils and external heat exchangers.

Mixing efficiency becomes increasingly important at larger scales, as inadequate mass transfer can lead to localized hot spots, incomplete deuteration, or enantiomeric degradation [23]. Pilot-scale reactors (10-100 grams) require careful consideration of impeller design, baffle configuration, and agitation rates to maintain homogeneous conditions. Industrial-scale production (>1 kilogram) necessitates computational fluid dynamics modeling to optimize reactor geometry and mixing parameters.

The cost of deuterium sources represents a major economic consideration that scales dramatically with production volume [24] [25]. Laboratory-scale synthesis can utilize high-purity deuterated water at manageable costs, but industrial production requires evaluation of alternative deuterium sources and recycling strategies. Current industrial production of D-phenylglycine exceeds 5,000 tons annually worldwide, indicating substantial market demand [24]. The addition of deuterium labeling introduces significant cost premiums that must be justified by enhanced product value.

Reaction time optimization becomes critical for commercial viability, as extended reaction periods increase operating costs and reduce plant capacity [23]. Laboratory syntheses typically require 12-48 hours for complete conversion, while industrial processes may extend to 48-96 hours due to scale-related mass transfer limitations. Process intensification strategies, including continuous flow reactors and enhanced mixing designs, offer potential solutions for reducing reaction times.

Product isolation and purification present escalating complexity at larger scales [13] [26]. Laboratory-scale crystallization can be performed in standard glassware with manual temperature control, while industrial crystallization requires automated systems with precise temperature programming, controlled cooling rates, and continuous monitoring. The design of efficient separation systems for deuterated products requires specialized equipment that can maintain isotopic purity while achieving high recovery yields.

Equipment requirements transition from standard laboratory glassware to custom-designed reactors incorporating specialized materials compatible with deuterated reagents [23] [25]. Pilot-scale operations require glass-lined or Hastelloy reactors with precise temperature control systems. Industrial-scale production necessitates custom reactor designs with advanced process control systems, automated sampling, and in-line analytical monitoring.

The environmental and safety considerations associated with large-scale deuterium handling require comprehensive risk assessment and mitigation strategies [24] [25]. While deuterium itself presents minimal toxicity concerns, the associated reagents and reaction conditions may require specialized handling protocols. Waste minimization becomes economically critical due to the high value of deuterated materials, necessitating comprehensive recycling and recovery systems.

Quality assurance systems must scale proportionally with production volume, requiring robust analytical protocols and statistical process control [21] [27]. Laboratory-scale production can rely on batch testing, while industrial production requires continuous monitoring systems with real-time feedback control. The development of process analytical technology for isotopic purity monitoring represents a significant technical challenge for large-scale operations.

D-(-)-2-Phenylglycine-d5 represents a deuterated derivative of D-phenylglycine where five hydrogen atoms are replaced with deuterium atoms, specifically at positions 2, 3, 4, 5, and 6 of the benzene ring [1] [2]. The compound has a molecular formula of C₈H₄D₅NO₂ with a molecular weight of 156.19 g/mol [3] [1]. This isotopically labeled amino acid serves as an important analytical standard and research tool in pharmaceutical and biochemical studies.

Synthetic Approaches

From D-Mandelic Acid

The synthesis of D-(-)-2-Phenylglycine-d5 from D-mandelic acid represents one of the most efficient and environmentally friendly approaches. This biotransformation method employs engineered Escherichia coli strains that co-express three key enzymes: mandelate racemase, D-mandelate dehydrogenase, and L-leucine dehydrogenase [4] [5]. The process operates through a cascade biocatalysis mechanism that converts racemic mandelic acid to L-phenylglycine with exceptional enantioselectivity.

The engineered E. coli strain LZ110 demonstrates remarkable efficiency in this transformation, achieving 93% conversion of mandelic acid (210 millimolar) to produce 29.5 grams per liter (195 millimolar) of enantiopure D-phenylglycine [5]. Using response surface methodology optimization, the yield can reach 87.89% with a space-time yield of 79.70 grams per liter per day [4]. The reaction maintains exceptional enantiomeric excess greater than 99%, making it highly suitable for pharmaceutical applications.

Synthesis MethodYield (%)Enantiomeric Excess (%)Deuterium Incorporation (%)Reaction Conditions
From D-Mandelic Acid87-93>99>95Mild, aqueous
Direct Deuteration with D₂O95-9992-99>99Elevated temp, acidic
Strecker-type Reaction70-8585-95N/ABasic conditions
Enzymatic Biotransformation80-95>99N/APhysiological pH
Chemical Resolution60-75>95N/AOrganic solvents

For the deuterated variant, D-mandelic acid-d5 serves as the starting material, which can be synthesized via hydrogen-deuterium exchange in deuterated water under controlled conditions . The subsequent biotransformation follows the same enzymatic pathway, preserving the deuterium incorporation throughout the process. This method offers significant advantages including the use of cheap and green reagents, mild reaction conditions, and excellent stereoselectivity.

Direct Deuteration Methods

Direct deuteration of phenylglycine provides an alternative route to D-(-)-2-Phenylglycine-d5 through isotope exchange reactions. A well-established method involves the treatment of phenylglycine with deuterated water at elevated temperatures in hydrochloric acid medium using potassium tetrachloroplatinate (K₂PtCl₄) as a catalyst [7] [8]. This approach achieves deuterium incorporation levels exceeding 95% under optimized conditions.

The isotope exchange occurs preferentially at the aromatic positions of the benzene ring, where the electron-rich aromatic system facilitates the substitution process [8]. Reaction conditions typically require temperatures between 80-120°C for 6-24 hours, depending on the desired level of deuteration. The use of platinum catalysts enhances the rate of hydrogen-deuterium exchange while maintaining the integrity of the amino acid backbone.

Recent advances in organophotocatalytic methods have introduced milder conditions for deuteration using visible light and deuterated water as the deuterium source [9]. These protocols employ organophotocatalysts combined with thiol hydrogen atom transfer catalysts, allowing for deuteration under ambient conditions with minimal byproduct formation. The method demonstrates excellent incorporation of deuterium atoms with high regioselectivity and chemoselectivity.

Alternative Synthetic Routes

Several alternative synthetic routes have been developed for accessing D-(-)-2-Phenylglycine-d5. The Strecker synthesis modified for deuterium incorporation involves the condensation of deuterated benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the deuterated amino acid [10]. While effective, this method requires the handling of toxic cyanide reagents and involves multiple synthetic steps.

Another approach utilizes the asymmetric Reformatsky reaction followed by deuteration [11]. This sonocatalyzed method involves the reaction of deuterated ethyl bromodifluoroacetate with imine substrates derived from benzaldehyde. The reaction proceeds under mild conditions with sonication, providing good yields and stereoselectivity.

Enzymatic resolution methods represent an environmentally friendly alternative that employs D-amino acid oxidase or aminotransferase enzymes to selectively convert racemic mixtures [5]. These biocatalytic approaches operate under physiological conditions and demonstrate excellent enantioselectivity, though they may require additional steps for deuterium incorporation.

Purification Techniques

The purification of D-(-)-2-Phenylglycine-d5 requires specialized techniques that preserve both the stereochemical integrity and isotopic purity of the compound. Crystallization represents the most commonly employed method due to its scalability and effectiveness in removing impurities while maintaining high recovery yields [12] [13].

TechniquePurity Achieved (%)Recovery Yield (%)Time RequiredScalability
Crystallization97-9985-954-12 hoursExcellent
Column Chromatography95-9875-902-6 hoursGood
HPLC Separation>9980-951-3 hoursLimited
Recrystallization98-9970-856-24 hoursExcellent
Supercritical Fluid Chromatography>9985-9230-90 minutesModerate

Standard crystallization procedures involve dissolving the crude product in hot water or aqueous alcoholic solutions, followed by controlled cooling to promote crystal formation [14]. The process typically achieves purities of 97-99% with recovery yields of 85-95%. Seeding with pure crystals of the desired enantiomer enhances the selectivity and reduces crystallization time from 12 hours to 4-6 hours.

Chromatographic separation methods offer higher purity levels but with reduced scalability. High-Performance Liquid Chromatography using chiral stationary phases can achieve purities exceeding 99%, though this approach is typically limited to analytical or small preparative scales [15] [16]. Column chromatography using silica gel or reverse-phase materials provides an intermediate option with purities of 95-98% and moderate scalability.

Quality Control and Analysis

Elemental Analysis

Elemental analysis serves as a fundamental quality control method for determining the carbon, hydrogen, nitrogen, and deuterium content of D-(-)-2-Phenylglycine-d5 [17] [18] [19]. Modern combustion-based analyzers such as the EA3000 CHNSO from Eurovector or the UNICUBE from Elementar provide accurate quantification with precision levels of ±0.4% [19].

Analysis MethodParameter MeasuredPrecision (±)Detection Limit
Elemental AnalysisC, H, N content0.4%1%
NMR SpectroscopyStructural integrity0.1 ppm0.1%
Mass SpectrometryMolecular weight/fragmentation0.001 Da0.01%
HPLC AnalysisChemical purity0.1%0.05%
Optical RotationEnantiomeric purity2%
Isotope Ratio MSIsotopic purity0.1%0.1%

For deuterated compounds, specialized analysis protocols account for the altered mass distribution caused by isotope incorporation. The theoretical elemental composition for D-(-)-2-Phenylglycine-d5 shows carbon content of 61.53%, hydrogen plus deuterium content of 5.81%, and nitrogen content of 8.97% [1]. Deviations greater than 0.5% from theoretical values indicate impurities or incomplete deuteration.

Purity Determination Methods

Nuclear Magnetic Resonance spectroscopy represents the gold standard for purity determination and structural verification of D-(-)-2-Phenylglycine-d5 [20] [21]. Proton NMR analysis reveals the extent of deuterium incorporation by monitoring the reduction in aromatic proton signals relative to the aliphatic protons. Complete deuteration of the benzene ring should show minimal aromatic signals in the 7.0-7.5 parts per million region.

Quantitative NMR using internal standards such as tetramethylammonium bromide enables precise determination of compound purity [20]. The method achieves accuracy levels within 0.1% and provides information about both chemical purity and isotopic enrichment. Integration of characteristic signals relative to the internal standard allows calculation of molar concentrations and purity percentages.

High-Performance Liquid Chromatography equipped with ultraviolet detection at 254 nanometers serves as a routine purity assessment method [15] [16]. The technique achieves detection limits of 0.05% for related impurities and provides information about chemical purity independent of isotopic composition. Typical analysis conditions employ reversed-phase columns with acetonitrile-water gradients containing formic acid modifiers.

Isotopic Purity Assessment

Isotopic purity determination requires specialized analytical approaches that quantify the extent of deuterium incorporation and identify any isotopic scrambling or back-exchange [21] [22]. Isotope ratio mass spectrometry represents the most accurate method for this analysis, achieving precision levels of ±0.1% for deuterium content determination.

The analysis involves complete combustion of the sample followed by reduction to produce deuterium gas, which is then analyzed by mass spectrometry [21]. The ratio of deuterium to hydrogen provides direct measurement of isotopic enrichment. For D-(-)-2-Phenylglycine-d5, theoretical deuterium incorporation at the five aromatic positions should exceed 98% to meet pharmaceutical standards.

Gas chromatography coupled with mass spectrometry offers an alternative approach for isotopic purity assessment [21]. The method involves derivatization of the amino acid to volatile derivatives, typically tert-butyldimethylsilyl esters, followed by analysis of the molecular ion cluster. The isotopic distribution pattern provides information about both the extent and location of deuterium incorporation.

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to commercial production of D-(-)-2-Phenylglycine-d5 presents numerous technical and economic challenges that must be systematically addressed [23] [24] [25]. Temperature control emerges as a critical factor, particularly for the direct deuteration methods that require elevated temperatures for efficient isotope exchange [8].

FactorLaboratory ScalePilot Scale (10-100g)Industrial Scale (>1kg)
Temperature ControlEasy controlModerate challengeCritical challenge
Mixing EfficiencyEfficientGood with proper designEngineering required
Deuterium Source CostManageableSignificant costMajor cost factor
Reaction Time12-48 hours24-72 hours48-96 hours
Product IsolationSimpleMore complexComplex separation
Equipment RequirementsStandard glasswareSpecialized reactorCustom equipment

Laboratory-scale reactions benefit from excellent temperature control using standard heating mantles or oil baths, while larger scales require sophisticated reactor designs with internal cooling coils and external heat exchangers. Mixing efficiency becomes increasingly important at larger scales, as inadequate mass transfer can lead to localized hot spots, incomplete deuteration, or enantiomeric degradation [23].

The cost of deuterium sources represents a major economic consideration that scales dramatically with production volume [24] [25]. Laboratory-scale synthesis can utilize high-purity deuterated water at manageable costs, but industrial production requires evaluation of alternative deuterium sources and recycling strategies. Current industrial production of D-phenylglycine exceeds 5,000 tons annually worldwide, indicating substantial market demand [24].

Dates

Last modified: 08-15-2023

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